molecular formula C9H12N2O2 B14165466 2-[Amino(benzyl)amino]acetic acid CAS No. 42151-75-7

2-[Amino(benzyl)amino]acetic acid

Cat. No.: B14165466
CAS No.: 42151-75-7
M. Wt: 180.20 g/mol
InChI Key: OTDQBIFTHFEIBX-UHFFFAOYSA-N
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Description

2-[Amino(benzyl)amino]acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group attached to an amino group, which is further connected to an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(benzyl)amino]acetic acid typically involves the reaction of benzylamine with glycine. One common method involves the protection of the amino group of glycine, followed by the reaction with benzylamine, and subsequent deprotection to yield the desired product. The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(benzyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-[Amino(benzyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Amino(benzyl)amino]acetic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways. The benzyl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Amino(benzyl)amino]acetic acid is unique due to the presence of both amino and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in binding and interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

42151-75-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-[amino(benzyl)amino]acetic acid

InChI

InChI=1S/C9H12N2O2/c10-11(7-9(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,12,13)

InChI Key

OTDQBIFTHFEIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)N

Origin of Product

United States

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